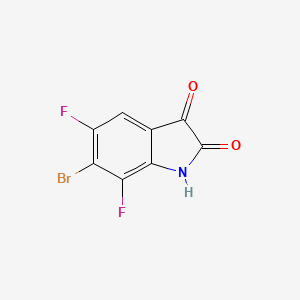

6-Bromo-5,7-difluoroindoline-2,3-dione

Description

Contextualization of Indoline-2,3-dione (Isatin) Scaffolds in Chemical Research

The indoline-2,3-dione scaffold, commonly known as isatin (B1672199), is a privileged heterocyclic motif that has garnered significant attention in the field of chemical research. jetir.orgresearchgate.net Isatin and its derivatives are not only found in various natural sources, including plants and animals, but are also endogenous compounds in humans. jetir.org The versatile structure of isatin, featuring a fused benzene (B151609) and pyrrole (B145914) ring system with ketone and lactam functionalities, allows for a wide range of chemical modifications. This structural adaptability has made isatin a valuable building block in the synthesis of more complex heterocyclic compounds and has led to its extensive use in drug discovery and materials science. researchgate.netmdpi.com

Significance of Halogenated Indoline-2,3-dione Derivatives in Synthetic and Medicinal Chemistry

The introduction of halogen atoms onto the isatin scaffold can profoundly influence its physicochemical and biological properties. Halogenation can enhance the lipophilicity of the molecule, potentially improving its ability to cross biological membranes. jetir.org Furthermore, the electronegativity and size of the halogen substituent can modulate the electronic environment of the isatin core, affecting its reactivity and binding affinity to biological targets. jetir.orgresearchgate.net Consequently, halogenated isatin derivatives have been the subject of intensive research, leading to the discovery of compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. jetir.orgresearchgate.netnih.gov

Specific Research Focus: 6-Bromo-5,7-difluoroindoline-2,3-dione

This article focuses specifically on the chemical compound This compound . This particular derivative of isatin is distinguished by the presence of three halogen substituents on the benzene ring: a bromine atom at the 6-position and fluorine atoms at the 5- and 7-positions. The combination of these halogens is expected to impart unique chemical and physical properties to the molecule.

Overview of Research Scope and Methodologies

The scope of this article is to provide a comprehensive overview of the available scientific information pertaining solely to this compound. The methodologies for gathering this information include searches of chemical databases and scientific literature for data on its synthesis, properties, and any documented research applications. It is important to note that while the isatin scaffold is well-studied, specific research on this tri-substituted derivative is limited.

Chemical Properties and Synthesis of this compound

While detailed experimental data for this compound is not extensively reported in peer-reviewed literature, its fundamental chemical properties can be derived from available data and an understanding of similar halogenated isatins.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1698027-85-8 fluoropharm.com |

| Molecular Formula | C₈H₂BrF₂NO₂ fluoropharm.com |

| Molecular Weight | 262.01 g/mol fluoropharm.com |

| Appearance | Solid (inferred) |

| Purity | ≥98% (as per supplier data) fluoropharm.com |

Synthesis:

A common and well-established method for the synthesis of substituted isatins is the Sandmeyer methodology. researchgate.netatlantis-press.com This process typically involves the reaction of a substituted aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) to form an isonitrosoacetanilide intermediate. Subsequent cyclization of this intermediate in the presence of a strong acid, such as concentrated sulfuric acid, yields the corresponding indoline-2,3-dione.

For the synthesis of this compound, the hypothetical starting material would be 3-bromo-2,4-difluoroaniline (B177035). The general synthetic pathway would likely proceed as follows:

Formation of the Isonitrosoacetanilide: Reaction of 3-bromo-2,4-difluoroaniline with chloral hydrate and hydroxylamine hydrochloride.

Acid-Catalyzed Cyclization: Treatment of the resulting isonitroso-3'-bromo-2',4'-difluoroacetanilide with concentrated sulfuric acid to induce cyclization and form the this compound ring system.

Research and Applications of this compound

Direct research applications and biological activity studies specifically for this compound are not documented in the current scientific literature. However, based on the known activities of other halogenated isatins, it is possible to infer potential areas of research interest for this compound.

The presence of multiple halogen substituents suggests that this compound could be a candidate for screening in various biological assays. Halogenated indoles and isatins have demonstrated a wide range of activities, and the unique substitution pattern of this compound may lead to novel biological effects. For instance, various substituted isatins have been investigated for their potential as:

Anticancer Agents: Isatin derivatives have been shown to exert antiproliferative effects through various mechanisms, including the inhibition of kinases and caspases. researchgate.netnih.gov

Antimicrobial Agents: The isatin scaffold has been incorporated into molecules with activity against bacteria and fungi. researchgate.net

Enzyme Inhibitors: The reactivity of the C3-carbonyl group makes isatin derivatives effective inhibitors of a range of enzymes. nih.gov

Further research would be required to determine if this compound possesses any of these or other significant biological activities.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-5,7-difluoro-1H-indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2BrF2NO2/c9-4-3(10)1-2-6(5(4)11)12-8(14)7(2)13/h1H,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGEFXZZQCPDFRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C(=C1F)Br)F)NC(=O)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2BrF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 6 Bromo 5,7 Difluoroindoline 2,3 Dione

Electrophilic Substitution Reactions on the Indoline-2,3-dione Core

The benzene (B151609) ring of the indoline-2,3-dione scaffold is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the fused lactam and ketone moieties. In the case of 6-bromo-5,7-difluoroindoline-2,3-dione, the deactivating effect is further intensified by the presence of three halogen substituents. The two fluorine atoms and one bromine atom strongly withdraw electron density from the aromatic ring via the inductive effect.

Consequently, electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, on the aromatic portion of this compound are expected to be exceedingly difficult and require harsh reaction conditions. The positions for potential substitution are also limited. The only available position on the benzene ring is C4. However, due to the strong deactivation, forcing conditions may lead to decomposition rather than the desired substitution. In general, for isatins, electrophilic aromatic substitutions occur at the C5 and C7 positions. scbt.com However, in this specific molecule, these positions are already substituted.

Nucleophilic Substitution Reactions

The halogen substituents on the aromatic ring of this compound are potential sites for nucleophilic aromatic substitution (SNA_r). The rate of such reactions is enhanced by the presence of the strongly electron-withdrawing ketone and lactam groups, which can stabilize the intermediate Meisenheimer complex.

The bromine atom at the C6 position is the most likely site for nucleophilic attack compared to the fluorine atoms. This is because the carbon-bromine bond is weaker than the carbon-fluorine bond. However, the reactivity can be influenced by the specific nucleophile and reaction conditions. For instance, reactions with thiolate ions have been shown to result in the substitution of a bromine atom in related bromo-substituted uracil (B121893) systems. nih.gov

| Nucleophile | Potential Product | Reaction Type |

| Alkoxides (e.g., RO⁻) | 6-Alkoxy-5,7-difluoroindoline-2,3-dione | Nucleophilic Aromatic Substitution |

| Amines (e.g., RNH₂) | 6-Amino-5,7-difluoroindoline-2,3-dione | Nucleophilic Aromatic Substitution |

| Thiolates (e.g., RS⁻) | 6-(Alkylthio)-5,7-difluoroindoline-2,3-dione | Nucleophilic Aromatic Substitution |

Oxidation and Reduction Pathways

Reduction: The C3-ketone can be selectively reduced to a hydroxyl group to form the corresponding 3-hydroxy-indolin-2-one derivative. Common reducing agents for this transformation include sodium borohydride. Further reduction can lead to the corresponding oxindole (B195798) or even indole (B1671886), depending on the reaction conditions and the reducing agent employed.

Oxidation: Oxidation of the isatin (B1672199) ring can lead to the formation of the corresponding isatoic anhydride (B1165640). Reagents such as hydrogen peroxide in the presence of a suitable catalyst or chromic acid can effect this transformation. youtube.com The electron-withdrawing substituents on the aromatic ring of this compound would likely influence the rate and outcome of this oxidation.

Ring Expansion Reactions of the Indoline-2,3-dione Skeleton

The isatin scaffold can undergo ring expansion reactions to form larger heterocyclic systems, most notably quinoline (B57606) and quinazoline (B50416) derivatives. These reactions typically involve the reaction of the C3-carbonyl group with various reagents.

One common method involves the reaction of isatins with diazomethane (B1218177) or its derivatives, which can lead to the formation of quinoline-2,4-dione systems. Another important transformation is the Pfitzinger reaction, where isatins react with carbonyl compounds containing an α-methylene group in the presence of a base to yield quinoline-4-carboxylic acids. Given the high reactivity of the C3-carbonyl in isatins, it is expected that this compound would undergo similar ring expansion reactions. The specific products would be 7-bromo-6,8-difluoro substituted quinoline derivatives. For example, a related compound, 6-bromo-5,7-difluoroquinoline, is a known chemical entity. glpbio.comsigmaaldrich.com

Condensation Reactions, including Aldol Condensation

The C3-carbonyl group of this compound is highly electrophilic and readily undergoes condensation reactions with active methylene (B1212753) compounds. This reactivity is a cornerstone of isatin chemistry, leading to a wide array of derivatives.

A classic example is the aldol-type condensation with compounds containing an activated methyl or methylene group. For instance, reaction with ketones in the presence of a base leads to the formation of 3-substituted-3-hydroxyindolin-2-ones, which can subsequently be dehydrated to form a C3-alkylidene derivative. The electron-withdrawing fluorine and bromine atoms on the aromatic ring of the title compound would likely enhance the electrophilicity of the C3-carbonyl, potentially increasing the rate of these condensation reactions.

| Reactant with Active Methylene Group | Condensation Product Type |

| Acetone | 3-(2-oxopropylidene)indolin-2-one derivative |

| Malononitrile | 2-(2-oxoindolin-3-ylidene)malononitrile derivative |

| Indanone | Spiro[indoline-3,2'-inden]-1',2-dione derivative |

Derivatization at the Nitrogen Atom (N-Substitution)

The nitrogen atom of the lactam in this compound is acidic and can be readily deprotonated by a suitable base. The resulting anion is a potent nucleophile and can be alkylated, acylated, or arylated.

N-Alkylation: Reaction with alkyl halides in the presence of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) is a standard procedure for the N-alkylation of isatins.

N-Acylation: Acylation can be achieved using acyl chlorides or anhydrides, typically in the presence of a base like pyridine (B92270) or triethylamine.

N-Arylation: N-arylation can be accomplished through copper- or palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

The specific conditions for these reactions would need to be optimized for this compound, but the general principles of isatin N-derivatization are expected to apply.

Derivatization at Carbonyl Positions (C2- and C3-Substitution)

The two carbonyl groups of the indoline-2,3-dione core exhibit distinct reactivity, allowing for selective transformations at the C2 (amide) and C3 (ketone) positions.

C3-Substitution: The C3-carbonyl is more electrophilic and behaves like a typical ketone. It readily undergoes nucleophilic addition reactions with organometallic reagents such as Grignard reagents or organolithium compounds to yield tertiary alcohols. It is also the site for the aforementioned condensation and ring-expansion reactions.

C2-Substitution: The C2-carbonyl, being part of a lactam, is less reactive towards nucleophiles. However, it can be involved in certain reactions. For example, treatment with strong nucleophiles under forcing conditions can lead to ring-opening of the lactam. Additionally, the C2-carbonyl can be converted to a thione group (C=S) using reagents like Lawesson's reagent, leading to the formation of the corresponding 2-thioisatin derivative.

The electronic effects of the halogen substituents in this compound are anticipated to modulate the reactivity of both carbonyl groups, primarily by enhancing the electrophilicity of the C3-position.

Reactions Involving Halogen Substituents (Bromine and Fluorine)

The presence of three halogen atoms on the aromatic ring of this compound offers distinct opportunities for selective functionalization. The bromine atom at the C-6 position and the fluorine atoms at the C-5 and C-7 positions exhibit different reactivities, allowing for a range of chemical modifications through cross-coupling and nucleophilic substitution reactions.

The carbon-bromine bond at the C-6 position is a prime site for palladium-catalyzed cross-coupling reactions, a powerful set of tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is a widely used method for creating carbon-carbon bonds by coupling an organoboron compound with an organic halide. For brominated indoles and related heterocycles, the Suzuki reaction provides an effective means to introduce aryl, heteroaryl, or alkyl groups. nih.govresearchgate.net The reaction is typically catalyzed by a palladium complex, such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), in the presence of a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) and a suitable solvent system like aqueous dioxane or dimethoxyethane. nih.govresearchgate.net The electron-withdrawing nature of the indoline-2,3-dione core and the adjacent fluorine atoms would likely facilitate the oxidative addition of the palladium catalyst to the C-Br bond, a key step in the catalytic cycle. This methodology allows for the synthesis of diverse 6-substituted-5,7-difluoroindoline-2,3-dione derivatives.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org It is a cornerstone for introducing alkynyl moieties into aromatic systems. The reaction is co-catalyzed by palladium and copper(I) complexes and requires a base, typically an amine. organic-chemistry.orgresearchgate.net The Sonogashira coupling of brominated indoles and other bromo-heterocycles has been successfully demonstrated, providing access to a wide array of alkynylated products. researchgate.netrsc.org Applying this to this compound would allow for the introduction of various alkyne groups at the C-6 position, which can serve as handles for further chemical transformations.

| Cross-Coupling Reaction | Typical Catalyst | Common Base | Purpose |

| Suzuki-Miyaura Coupling | Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | Forms C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds |

| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI | Et₃N, Piperidine | Forms C(sp²)-C(sp) bonds (alkynylation) |

The fluorine atoms at the C-5 and C-7 positions of the indoline-2,3-dione ring are activated towards nucleophilic aromatic substitution (SₙAr). nih.gov This reactivity is due to the strong electron-withdrawing effect of the adjacent α-ketoamide functionality, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. nih.govlibretexts.org

In SₙAr reactions, a nucleophile attacks an electron-poor aromatic ring, leading to the displacement of a leaving group, which in this case is a fluoride (B91410) ion. libretexts.org The positions ortho and para to strong electron-withdrawing groups are particularly activated. libretexts.org In this compound, the C-5 and C-7 fluorine atoms are ortho and para, respectively, to the electron-withdrawing carbonyl group at C-2 and are also influenced by the lactam carbonyl at C-3. This activation makes them susceptible to substitution by various nucleophiles, such as amines, alkoxides, and thiols, providing a direct route to highly functionalized indoline-2,3-diones that would be difficult to access otherwise. The regioselectivity of the substitution can sometimes be controlled by the reaction conditions and the nature of the nucleophile. researchgate.net

Formation of Spiro Derivatives from Indoline-2,3-diones

The C-3 carbonyl group of the indoline-2,3-dione core is a key functional group that enables the synthesis of a diverse and important class of compounds known as spirooxindoles. nih.gov These molecules feature a spirocyclic junction at the C-3 position of the oxindole ring and are of significant interest in medicinal chemistry. rsc.orgjuniperpublishers.com

The synthesis of spiro derivatives from isatins, including this compound, can be achieved through several synthetic strategies:

Cycloaddition Reactions: The C-3 carbonyl can participate in [2+2] cycloadditions to form spiro-β-lactams. nih.gov

Multicomponent Reactions: Isatins are excellent substrates for multicomponent reactions, where three or more reactants combine in a single operation to form complex products. For instance, the reaction of an isatin, an amine, and a cyclic 1,3-dione can yield spiro[dihydropyridine-oxindole] derivatives. beilstein-journals.org

Palladium-Catalyzed Allylic Alkylation/Cyclization: A modern approach involves the palladium-catalyzed reaction of isatins with other substrates, such as vinyl benzoxazinanones, which proceeds through an allylic alkylation followed by an intramolecular cyclization to furnish spiro[indoline-3,2′-pyrrol]-2-ones. rsc.org

Condensation and Cyclization: Simple condensation of the C-3 keto group with various active methylene compounds, followed by intramolecular cyclization, is a common and effective method for building spiro-heterocyclic systems. nih.gov

These reactions leverage the electrophilicity of the C-3 carbonyl, transforming the planar indoline-2,3-dione into a three-dimensional spirocyclic structure. The specific halogen substitution pattern of this compound can be retained during these transformations, yielding complex spiro-compounds that also possess handles for further diversification via cross-coupling or nucleophilic substitution.

Advanced Derivative Synthesis and Structural Modification

Synthesis of Thiazole-Based Derivatives from Indoline-2,3-dione

The synthesis of thiazole (B1198619) derivatives from an indoline-2,3-dione core is a well-established route for creating compounds with diverse applications. A primary method is a variation of the Hantzsch thiazole synthesis, which classically involves the reaction of an α-haloketone with a thioamide.

Reaction Pathway: A common strategy involves a multi-component reaction where the 6-Bromo-5,7-difluoroindoline-2,3-dione, a primary aromatic amine, and 2-mercaptoacetic acid are reacted. An intermediate Schiff base is formed at the C3-position, which then undergoes cyclization with the mercaptoacetic acid. Subsequent reaction with an α-haloketone, such as 2-bromoacetophenone, leads to the formation of the thiazole ring. researchgate.net

Domino protocols offer another efficient route. These can involve an SN2 reaction followed by a Michael addition and subsequent elimination or rearrangement to form the stable aromatic thiazole ring. researchgate.netnih.gov For instance, reacting a thioamide derivative with a suitable electrophile derived from the indoline (B122111) dione (B5365651) can initiate a cascade reaction to yield the final thiazole product. nih.gov

Table 1: General Synthesis of Thiazole Derivatives

| Reactant 1 | Reactant 2 | Reactant 3 | Product Structure |

|---|

Preparation of Benzene (B151609) Sulfonamide Derivatives

Benzene sulfonamide derivatives are typically synthesized by reacting an appropriate amine with a benzenesulfonyl chloride. To prepare such derivatives from this compound, a synthetic route must introduce an amino group that can react with the sulfonyl chloride.

Reaction Pathway: One plausible approach is the initial reduction of the C3-keto group and subsequent conversion to an amine, or the use of an N-substituted indoline-2,3-dione that already contains an amino-functionalized side chain. Alternatively, a more direct method involves using a pre-functionalized Schiff base. An isatin (B1672199) derivative can be reacted with an aminobenzene sulfonamide to form a Schiff base at the C3 position, directly incorporating the desired moiety into the final structure. Copper-catalyzed cross-coupling reactions are also a powerful tool for forming C-N bonds in the synthesis of complex sulfonamides. nih.gov

Table 2: General Synthesis of Benzene Sulfonamide Derivatives

| Reactant 1 | Reactant 2 | General Conditions | Product Structure |

|---|

Synthesis of Isoxazoline (B3343090) Derivatives

The synthesis of isoxazoline rings from indoline-2,3-diones is most commonly achieved through a 1,3-dipolar cycloaddition reaction. nih.gov This involves creating a suitable dipolarophile from the isatin core, typically a chalcone (B49325).

Reaction Pathway: The C3-carbonyl group of this compound can undergo a Claisen-Schmidt condensation with an acetophenone (B1666503) derivative in the presence of a base. This reaction forms an α,β-unsaturated ketone, known as an isatin-chalcone. This chalcone then acts as the alkene component (dipolarophile) in a subsequent reaction with a nitrile oxide (generated in situ from an oxime). The cycloaddition yields a 3,5-disubstituted isoxazoline ring attached to the indoline core at the C3-position. nih.gov

Table 3: General Synthesis of Isoxazoline Derivatives

| Step | Reactants | Product |

|---|---|---|

| 1. Chalcone Formation | This compound + Substituted Acetophenone | 3-Chalconyl-indolin-2-one |

| 2. Cycloaddition | 3-Chalconyl-indolin-2-one + Hydroxylamine (B1172632) Hydrochloride (forms nitrile oxide) | 3-(Isoxazolin-5-yl)-indolin-2-one derivative |

Development of Thiazolidin-4-One Derivatives

Thiazolidin-4-ones are a class of saturated thiazole rings that are readily synthesized from the indoline-2,3-dione scaffold. The most prevalent method is a one-pot, three-component cyclocondensation reaction. nih.govresearchgate.net

Reaction Pathway: The reaction involves the condensation of this compound, a primary amine (such as an aniline (B41778) derivative), and thioglycolic acid (mercaptoacetic acid). researchcommons.orgresearchgate.net The reaction proceeds via the initial formation of a Schiff base (imine) between the C3-carbonyl of the isatin and the primary amine. This intermediate then undergoes nucleophilic attack by the thiol group of thioglycolic acid, followed by intramolecular cyclization and dehydration to yield the spiro-thiazolidin-4-one derivative, where the thiazolidinone ring is attached at the C3 position of the oxindole (B195798) core. nih.gov

Table 4: General Synthesis of Thiazolidin-4-One Derivatives

| Reactant 1 | Reactant 2 | Reactant 3 | Solvent/Catalyst | Product Structure |

|---|

Synthesis of Pyrrole (B145914) and Pyrrolidinedione Derivatives

Synthesizing pyrrole and pyrrolidinedione derivatives from an indoline-2,3-dione core involves more complex, multi-step pathways designed to construct the new heterocyclic ring.

Reaction Pathway for Pyrrole Derivatives: One established method for synthesizing pyrrole rings is the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine. To apply this to the isatin scaffold, the indoline-2,3-dione would first need to be converted into a suitable 1,4-dicarbonyl precursor.

Reaction Pathway for Pyrrolidinedione Derivatives: The synthesis of N-substituted 1H-pyrrole-2,5-diones (maleimides) has been achieved through the reaction of N³-substituted amidrazones with maleic anhydride (B1165640) derivatives. mdpi.com Adapting this to the this compound would require its conversion into an amidrazone-like intermediate, a non-trivial synthetic step. These reactions highlight the versatility of the isatin core but underscore the need for targeted, multi-step approaches for more complex heterocyclic systems.

Table 5: General Structure of Pyrrolidinedione Derivatives

| Core Structure | General Derivative Structure |

|---|

Synthesis of Fused Heterocyclic Systems (e.g., Acridine (B1665455)/Indole (B1671886) Pairs, Quinoline (B57606) Derivatives)

The aromatic ring of the indoline-2,3-dione scaffold can participate in annulation reactions to form larger, fused polycyclic systems like quinolines and acridines.

Reaction Pathway for Quinoline Derivatives: The Friedländer annulation is a powerful method for synthesizing quinolines. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. The C3-keto group of this compound and the adjacent aromatic ring provide the necessary functionality. For instance, reaction with a compound containing an active methylene (B1212753) group (e.g., malononitrile) under basic conditions can lead to a cyclocondensation reaction, forming a new six-membered ring fused to the indole core, resulting in a quinolino[2,3-b]indole system.

Reaction Pathway for Acridine Derivatives: The synthesis of acridine-fused indoles is more complex and typically involves the cyclization of pre-functionalized precursors. For example, an N-aryl substituted isatin could undergo an intramolecular cyclization, or a di-amino precursor could react with the isatin to build the central acridine ring system. researchgate.net

Table 6: General Fused Heterocyclic Systems

| Target System | General Synthetic Strategy |

|---|---|

| Quinoline-fused Indole | Friedländer Annulation |

| Acridine-fused Indole | Intramolecular Cyclization of N-aryl precursors |

Targeted Synthesis of 3,3-Difluoro-2-oxindole Derivatives

Beyond adding new rings, the core structure of the indoline can be modified directly. A key transformation is the conversion of the C3-carbonyl group into a geminal difluoro group, yielding a 3,3-difluoro-2-oxindole derivative. This modification is significant as the introduction of fluorine can drastically alter the compound's electronic and biological properties.

Reaction Pathway: This transformation is a deoxofluorination reaction. It typically requires reducing the starting this compound to its corresponding 6-bromo-5,7-difluoro-2-oxindole (removing the C3-oxygen). The resulting 2-oxindole can then be treated with a fluorinating agent. However, a more direct route involves the reaction of the indoline-2,3-dione itself with a nucleophilic fluorinating agent like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. These reagents replace the C3-carbonyl oxygen with two fluorine atoms. The reaction must be carefully controlled to avoid unwanted side reactions.

Table 7: Synthesis of 3,3-Difluoro-2-oxindole Derivative

| Starting Material | Reagent | Product Structure |

|---|

Synthesis of Hybrid Molecules from this compound Remains an Exploratory Area

A comprehensive review of scientific literature and chemical databases reveals a notable absence of published research on the design and synthesis of hybrid molecules incorporating the this compound moiety. This includes the specific target of isatin-thiazole hybrids derived from this particular substituted isatin.

The indoline-2,3-dione (isatin) scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives and hybrid molecules being synthesized and evaluated for a wide range of biological activities. The general strategy for creating isatin-based hybrids often involves the reaction of the isatin core with various heterocyclic precursors. For instance, the synthesis of isatin-thiazole hybrids typically proceeds through the condensation of an isatin derivative with a compound containing a thiazole ring or a precursor that forms the thiazole ring in situ.

However, the specific starting material, this compound, presents a unique chemical entity. The presence of two fluorine atoms and a bromine atom on the benzene ring of the indoline-2,3-dione core significantly alters its electronic and steric properties compared to unsubstituted or less-substituted isatins. These substitutions can influence the reactivity of the carbonyl groups at the 2- and 3-positions, as well as the nitrogen atom of the indole ring, which are the primary sites for derivatization in the synthesis of hybrid molecules.

Despite extensive searches, no specific synthetic protocols or detailed research findings concerning the derivatization of this compound to form hybrid molecules, including isatin-thiazole hybrids, have been reported in the available scientific literature. This suggests that the exploration of this particular substituted isatin as a building block for complex hybrid molecules is a novel and yet-to-be-explored area of chemical research.

Consequently, data tables detailing reaction schemes, yields, and spectroscopic data for such hybrid molecules are not available. The design and synthesis of hybrid molecules from this compound represents a potential avenue for future research in the field of medicinal and synthetic chemistry.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR techniques including NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules.

¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environment, and their proximity to one another. For 6-Bromo-5,7-difluoroindoline-2,3-dione, one would expect to observe signals for the aromatic proton and the N-H proton of the indoline (B122111) ring. The aromatic proton's chemical shift would be influenced by the adjacent bromine and fluorine atoms. The N-H proton would likely appear as a broad singlet.

¹³C NMR spectroscopy would reveal the number of unique carbon atoms in the molecule. Key signals would include those for the two carbonyl carbons (C2 and C3), and the carbons of the aromatic ring. The chemical shifts of the aromatic carbons would be significantly affected by the electronegative fluorine and bromine substituents.

2D NMR techniques , such as NOESY (Nuclear Overhauser Effect Spectroscopy) , would be instrumental in confirming the spatial relationships between atoms, particularly the substitution pattern on the aromatic ring by showing through-space interactions between the fluorine atoms and the neighboring proton.

Predicted NMR Data for this compound

| Analysis | Predicted Chemical Shift (ppm) | Description |

|---|---|---|

| ¹H NMR | ~ 8.0 - 8.5 | Aromatic CH |

| ¹H NMR | ~ 11.0 - 12.0 | NH (broad singlet) |

| ¹³C NMR | ~ 180 - 190 | Carbonyl (C=O) carbons |

This table is predictive and not based on experimental results.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bond, the carbonyl (C=O) groups, and the carbon-fluorine (C-F) bonds.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| N-H Stretch | 3200 - 3400 |

| C=O Stretch (Amide & Ketone) | 1680 - 1750 |

| C-F Stretch | 1000 - 1400 |

This table is predictive and not based on experimental results.

Mass Spectrometry (MS, LC-MS, MALDI-MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound (Molecular Formula: C₈H₂BrF₂NO₂), the exact mass can be calculated. The presence of bromine would be indicated by a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

LC-MS , coupling liquid chromatography with mass spectrometry, would be used to analyze the compound within a mixture, providing both retention time and mass data. MALDI-MS could be employed for the analysis of solid samples.

Expected Mass Spectrometry Data for this compound

| Technique | Expected Observation |

|---|---|

| High-Resolution MS | Molecular ion peak corresponding to the exact mass of C₈H₂BrF₂NO₂ (approx. 261.93 g/mol ) |

This table is predictive and not based on experimental results.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. The experimentally determined percentages would be compared with the theoretical values calculated from the molecular formula (C₈H₂BrF₂NO₂) to verify the compound's elemental composition and purity.

Theoretical Elemental Composition of this compound

| Element | Theoretical Percentage |

|---|---|

| Carbon (C) | 36.68% |

| Hydrogen (H) | 0.77% |

This table is based on theoretical calculations from the molecular formula.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, TLC)

Chromatographic techniques are essential for the separation, identification, and purification of chemical compounds.

Thin-Layer Chromatography (TLC) would be used as a rapid and simple method to monitor the progress of reactions and to get a preliminary assessment of the purity of the product. A single spot under various solvent systems would suggest a high degree of purity.

High-Performance Liquid Chromatography (HPLC) would provide a more accurate and quantitative assessment of the compound's purity. By using a suitable column and mobile phase, a chromatogram showing a single, sharp peak would be indicative of a pure compound. The retention time would be a characteristic property of the compound under the specific HPLC conditions.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure Analysis and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in analyzing the electronic properties of halogenated indoline-2,3-diones. For a molecule like 6-bromo-5,7-difluoroindoline-2,3-dione, methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) would be employed to optimize its geometry and calculate various electronic parameters. researchgate.net

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity. uokerbala.edu.iquokerbala.edu.iq For substituted isatins, the position and nature of halogen atoms significantly influence these orbital energies and, consequently, the molecule's reactivity profile. jetir.org

Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In this compound, the electronegative oxygen, fluorine, and bromine atoms would create regions of negative potential (red/yellow), indicating sites susceptible to electrophilic attack. Conversely, regions around the hydrogen atoms of the amine group would exhibit positive potential (blue), marking them as likely sites for nucleophilic interaction. researchgate.net

A hypothetical table of calculated electronic properties for this compound, based on methodologies used for similar compounds, is presented below.

| Parameter | Predicted Value (Arbitrary Units) | Significance |

| HOMO Energy | - | Electron-donating ability |

| LUMO Energy | - | Electron-accepting ability |

| HOMO-LUMO Gap | - | Chemical reactivity and stability |

| Dipole Moment | - | Polarity of the molecule |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov For this compound, this could be used to explore its potential as an inhibitor for various enzymes, such as kinases or DNA gyrase, which are common targets for isatin (B1672199) derivatives. nih.govacs.org The docking process involves placing the ligand in the active site of the protein and scoring the different poses based on binding affinity.

Ligand-Target Interactions: The interactions would likely involve hydrogen bonds between the carbonyl and N-H groups of the indoline-2,3-dione core and amino acid residues in the protein's active site. The bromine and fluorine atoms could participate in halogen bonding and other hydrophobic or electrostatic interactions, which can enhance binding affinity and selectivity. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to assess the stability of the ligand-protein complex over time. These simulations provide a dynamic view of the interactions and can help confirm the stability of the predicted binding mode.

A hypothetical docking summary for this compound with a target protein is shown below.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Example Kinase | - | - |

| Example Gyrase | - | - |

Computational Approaches in Structure-Activity Relationship (SAR) Elucidation

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computationally, this involves comparing the properties and activities of a series of related compounds. For this compound, SAR studies would involve comparing its predicted properties with other halogenated isatins. acs.orgresearchgate.net

By systematically modifying the substituents on the isatin ring (e.g., changing the position or type of halogen), researchers can build models that correlate specific structural features with biological outcomes. jetir.org For instance, the presence of halogens at positions 5 and 7, and a bromine at position 6, would be correlated with changes in lipophilicity, electronic distribution, and steric profile, all of which can affect how the molecule interacts with a biological target. jetir.org

Prediction of Spectroscopic Parameters

Quantum chemical calculations can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for NMR predictions. researchgate.net These theoretical predictions are valuable for confirming the chemical structure of the synthesized compound when compared with experimental spectra.

A hypothetical table of predicted vs. experimental spectroscopic data is outlined below.

| Spectroscopic Data | Predicted Value | Experimental Value |

| 1H NMR (ppm) | - | - |

| 13C NMR (ppm) | - | - |

| IR Frequencies (cm-1) | - | - |

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. For a relatively rigid structure like this compound, the conformational flexibility is limited. However, even small changes in bond angles and dihedral angles can be important.

Advanced Applications in Organic Synthesis

Role as a Versatile Heterocyclic Building Block in Complex Molecule Construction

6-Bromo-5,7-difluoroindoline-2,3-dione has emerged as a critical intermediate in the multi-step synthesis of complex, biologically active molecules. Its utility is prominently highlighted in recent patent literature detailing the preparation of small molecule inhibitors targeting the KRAS G12D mutant, a key oncogene in many cancers. In these synthetic pathways, the indoline-2,3-dione core acts as a foundational scaffold upon which further complexity is built.

A key synthetic transformation involves the reaction of this compound to introduce additional functional groups, leading to the formation of more elaborate heterocyclic systems. For instance, it is a precursor in the synthesis of advanced intermediates for potential therapeutic agents. google.comgoogle.com The strategic placement of the bromo and fluoro substituents on the indoline (B122111) ring influences the regioselectivity of subsequent reactions, a crucial aspect in the construction of complex molecular frameworks. The synthesis of this key intermediate is outlined in the table below.

Table 1: Synthesis of this compound (Intermediate Int-N4)

| Step | Reactant | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | (E)-N-(3-bromo-2,4-difluorophenyl)-2-(hydroxyimino)acetamide | H₂SO₄, 60°C, under N₂ | This compound |

Data sourced from patent literature describing the synthesis of KRAS G12D inhibitors. google.com

Strategies for Development of Diverse Chemical Libraries

The structural attributes of this compound make it an attractive starting point for the generation of diverse chemical libraries. The dione (B5365651) functionality at the 2 and 3 positions of the indoline ring offers multiple reaction sites for derivatization. These reactive sites allow for the introduction of a wide array of chemical moieties, thereby enabling the rapid assembly of a library of related but structurally distinct compounds. Such libraries are invaluable in high-throughput screening campaigns to identify novel drug candidates. While extensive libraries based solely on this specific compound are not widely published, the principle of its use in diversification is evident from its role as a synthetic intermediate.

Utility in the Synthesis of Polyfluorinated Heterocycles

The presence of two fluorine atoms on the benzene (B151609) ring of this compound makes it an inherent building block for the synthesis of polyfluorinated heterocycles. Fluorine-containing organic molecules are of immense interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms, such as increased metabolic stability, enhanced binding affinity, and altered electronic properties. The synthesis of positional isomers, such as this compound, is dependent on the sequence of halogenation steps, highlighting the nuanced strategies required in the synthesis of multi-halogenated indoline derivatives. evitachem.com

Exploration in New Synthetic Methodologies and Catalysis

The synthesis and subsequent reactions of this compound contribute to the exploration of new synthetic methodologies. The preparation of this compound itself involves specific reaction conditions to control the regioselectivity of the halogenation. evitachem.com For instance, the formation of specific positional isomers like this compound is influenced by whether fluorination precedes bromination. evitachem.com

Furthermore, the bromo substituent on the aromatic ring is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. These catalytic methods would allow for the introduction of a wide range of substituents at the 6-position, further expanding the molecular diversity accessible from this building block. While specific examples of catalytic reactions starting from this compound are not extensively detailed in the public domain, its structure is amenable to such modern synthetic transformations. The development of efficient catalytic systems is pivotal for optimizing the synthesis of multi-halogenated indoline derivatives. evitachem.com

Contributions to Biochemical Research and Medicinal Chemistry Development

Exploration as Lead Compounds for Therapeutic Agent Development (e.g., Anti-cancer agents targeting K-Ras oncogenes)

The isatin (B1672199) (1H-indole-2,3-dione) scaffold is a well-established "privileged structure" in medicinal chemistry, known for its broad spectrum of biological activities, including anticancer properties. nih.govnih.govresearchgate.net Isatin derivatives have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and targeting key signaling pathways. researchgate.netmdpi.com While direct studies on 6-Bromo-5,7-difluoroindoline-2,3-dione as a K-Ras oncogene inhibitor are not extensively documented, the general anticancer potential of the isatin core suggests its promise as a lead compound.

K-Ras is a frequently mutated oncogene in human cancers, and its inhibition has been a long-standing challenge in drug discovery. youtube.commdpi.com The development of small molecules that can target specific K-Ras mutants has opened new avenues for cancer therapy. youtube.com The isatin scaffold, with its ability to be readily functionalized, provides a versatile platform for designing inhibitors that could potentially bind to allosteric pockets on the K-Ras protein. mdpi.com The introduction of multiple halogen atoms, as seen in this compound, can significantly influence the compound's physicochemical properties, such as lipophilicity and electronic distribution, which are crucial for target binding and cellular uptake. mdpi.com

Recent research has highlighted the cytotoxicity of fluorinated and brominated isatin derivatives against various cancer cell lines. mdpi.comnih.gov For instance, studies on fluorinated 1-benzylisatins have demonstrated their ability to induce apoptosis in tumor cells through the generation of reactive oxygen species and dissipation of the mitochondrial membrane potential. mdpi.com Dibromo-substituted isatin analogs have also shown promising cytotoxicity against several cancer cell lines. nih.gov These findings underscore the potential of polyhalogenated isatins, including this compound, as a foundation for the development of novel anticancer agents. Further exploration is warranted to specifically evaluate its efficacy against K-Ras driven cancers.

Investigation of Molecular Target Interactions and Modulation of Activity

The biological effects of this compound and related isatin derivatives are mediated through their interactions with various molecular targets, including enzymes and receptors.

Enzyme Inhibition Studies (e.g., α-Glucosidase, α-Amylase, Cystathionine-γ-lyase)

The isatin scaffold has been identified as a potent inhibitor of several enzymes implicated in various diseases.

α-Glucosidase and α-Amylase: These enzymes are key targets in the management of type 2 diabetes as their inhibition can delay carbohydrate digestion and lower postprandial blood glucose levels. mdpi.comnih.gov Numerous studies have demonstrated the potent α-glucosidase inhibitory activity of isatin derivatives. nih.govmdpi.comnih.gov For example, a series of novel isatin-thiazole derivatives displayed significant α-glucosidase inhibitory activity, with some compounds showing much greater potency than the standard drug acarbose. mdpi.com Similarly, indoline-2,3-dione-based benzene (B151609) sulfonamide derivatives have been synthesized and shown to inhibit both α-glucosidase and α-amylase. nih.gov The specific inhibitory potential of this compound against these enzymes has not been explicitly reported, but the established activity of the isatin core suggests it could be a promising candidate for further investigation.

Cystathionine-γ-lyase (CSE): This enzyme is involved in the production of hydrogen sulfide (B99878) (H₂S), a gaseous signaling molecule with various physiological roles. google.comnih.gov Inhibition of CSE is a potential therapeutic strategy for conditions where H₂S is implicated. google.com While specific data on this compound is not available, inhibitors of bacterial CSE have been explored as antibiotic synergists. researchgate.net The development of selective CSE inhibitors is an active area of research. nih.gov

Receptor Binding Affinity and Selectivity

The interaction of small molecules with specific receptors is fundamental to their therapeutic action. While detailed receptor binding studies for this compound are not prevalent in the literature, the general principles of ligand-receptor interactions can be applied. The isatin scaffold can be modified to create ligands with high affinity and selectivity for various receptors. The pattern of halogenation on the aromatic ring of this compound would significantly influence its electronic and steric properties, thereby affecting its binding to receptor pockets. Further computational and experimental studies are needed to elucidate the specific receptor binding profile of this compound.

Structure-Activity Relationship (SAR) Studies for Bioactive Properties

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For isatin derivatives, the nature and position of substituents on the indole (B1671886) ring play a significant role in their bioactivity.

Influence of Halogenation (Bromine and Fluorine) on Binding Affinity and Selectivity

The presence of halogen atoms in a molecule can profoundly impact its pharmacological properties. mdpi.com Halogenation can increase lipophilicity, which may enhance membrane permeability and cellular uptake. mdpi.com The electronegativity and size of the halogen atoms can also lead to specific interactions, such as halogen bonding, with biological targets, thereby influencing binding affinity and selectivity.

In the case of this compound, the combination of bromine and fluorine atoms is expected to confer unique properties. Fluorine substitution is often used in medicinal chemistry to improve metabolic stability and binding affinity. mdpi.com Bromine, being larger and more polarizable, can also contribute to potent interactions with target proteins. Studies on other halogenated isatins have shown that the type and position of the halogen can dramatically affect their anticancer and enzyme inhibitory activities. mdpi.comnih.gov

Positional Effects of Substituents on Biological Activity

Information regarding the chemical compound “this compound” is not available in the public domain.

Extensive searches for scientific literature and data pertaining to the specific chemical entity "this compound" have yielded no results. There are no research articles, publications, or database entries that describe the synthesis, biochemical properties, or medicinal chemistry applications of this particular compound.

While research exists for structurally related compounds, such as other halogenated indoline-2,3-diones and various bromo- or fluoro-substituted indole derivatives, this information is not directly applicable to the specifically requested compound. The precise arrangement of the bromo and difluoro substituents on the indoline-2,3-dione core dictates its unique chemical and biological properties. Therefore, extrapolating data from related molecules would be scientifically inaccurate and speculative.

Consequently, it is not possible to generate an article that adheres to the provided outline and focuses solely on the contributions of "this compound" to biochemical research and medicinal chemistry.

Future Directions and Research Perspectives

Development of Novel and Sustainable Synthetic Pathways

The synthesis of isatin (B1672199) derivatives has a long history, but the development of efficient, scalable, and environmentally benign methods for preparing poly-substituted analogs like 6-Bromo-5,7-difluoroindoline-2,3-dione remains a critical research area. nih.govnih.gov Future research should pivot from classical, often harsh, methods like the Sandmeyer process to more sophisticated and sustainable strategies. nih.gov

Key research objectives in this area include:

Catalytic Approaches: Exploring transition-metal-catalyzed and organocatalytic methods to construct the indoline-2,3-dione core. This could involve novel cyclization strategies starting from readily available halogenated anilines.

Green Chemistry Principles: Implementing green chemistry methodologies to minimize environmental impact. researchgate.net This includes the use of ultrasound irradiation or microwave-assisted synthesis, which have been shown to reduce reaction times and increase yields for other isatin derivatives. researchgate.netresearchtrend.net The use of safer solvent systems and the reduction of waste generation through high atom economy reactions are also paramount. acs.org

Flow Chemistry: Developing continuous flow processes for the synthesis of this compound. Flow chemistry offers advantages in terms of safety, scalability, and precise control over reaction parameters, which is particularly important for potentially energetic or sensitive reactions.

Table 1: Comparison of Potential Synthetic Strategies

| Strategy | Potential Advantages | Key Research Focus |

|---|---|---|

| Microwave-Assisted Synthesis | Rapid reaction times, Higher yields, Improved purity | Optimization of reaction conditions (temperature, time, power), Catalyst screening |

| Ultrasound-Irradiated Synthesis | Enhanced reaction rates, Milder conditions, High diastereoselectivity | Catalyst development (e.g., Ruthenium-based), Solvent screening |

| Transition-Metal Catalysis | High efficiency, Novel bond formations, Control over regioselectivity | Ligand design, Exploration of different metal catalysts (e.g., Pd, Cu, Rh) |

| Flow Chemistry | Scalability, Safety, Precise process control, Integration of purification steps | Reactor design, Optimization of flow parameters (rate, temperature, pressure) |

Advanced Functionalization and Derivatization Strategies for Enhanced Selectivity

The existing scaffold of this compound offers multiple sites for further chemical modification. Developing selective functionalization and derivatization strategies is crucial for creating a diverse library of related compounds for various applications. nih.gov

Future research should concentrate on:

Site-Selective C-H Functionalization: This modern synthetic tool allows for the direct modification of C-H bonds without the need for pre-functionalized starting materials. tsijournals.com Research should target the selective functionalization of the remaining C-H bond on the aromatic ring, as well as potential modifications of the heterocyclic ring. researchgate.netnih.govacs.org The presence of fluorine atoms can influence the regioselectivity of such reactions. researchgate.net

N-Functionalization: The nitrogen atom (N-1) of the isatin core is a prime site for introducing a wide variety of substituents. acs.org Future work could explore the introduction of diverse alkyl, aryl, and heterocyclic moieties to modulate the compound's physicochemical and biological properties. nih.gov

Derivatization at C-3 Carbonyl: The C-3 carbonyl group is highly reactive and can participate in a range of reactions, including condensations to form Schiff bases or hydrazones, and additions to create spirocyclic structures. nih.govresearchgate.netnih.gov These derivatizations are known to produce compounds with significant biological activity. rsc.orgacs.org

Table 2: Potential Sites for Derivatization and Target Functional Groups

| Site of Modification | Reaction Type | Example Functional Groups to Introduce | Rationale |

|---|---|---|---|

| N-1 Position | N-Alkylation / N-Arylation | Alkyl chains, Benzyl groups, Heterocycles | Modulate lipophilicity and steric bulk |

| Aromatic Ring (C-4) | C-H Arylation / Alkylation | Phenyl, Pyridyl, Methyl | Explore structure-activity relationships (SAR) |

| C-3 Carbonyl | Condensation | Schiff bases, Hydrazones, Thiosemicarbazones | Introduce new hydrogen bonding motifs and extend conjugation |

| C-3 Position | Spirocyclization | Oxindoles, Pyrrolidines, Cyclopropanes | Generate 3D complexity and explore novel chemical space |

In-depth Mechanistic Studies of Chemical Transformations

A thorough understanding of the reaction mechanisms underlying the synthesis and functionalization of this compound is essential for optimizing existing methods and developing new transformations.

Future mechanistic investigations should involve:

Kinetic and Spectroscopic Analysis: Performing detailed kinetic studies to determine reaction orders and activation parameters. In-situ spectroscopic monitoring (e.g., NMR, IR) can provide real-time information about the formation of intermediates.

Isotopic Labeling Studies: Using isotopically labeled starting materials (e.g., with Deuterium, ¹³C, ¹⁵N) to trace the pathways of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.

Computational Modeling: Employing Density Functional Theory (DFT) and other computational methods to model reaction pathways, calculate transition state energies, and visualize intermediate structures. rsc.org This can provide insights that are difficult to obtain experimentally and help rationalize observed selectivity. chalmers.se

Photoredox Catalysis Mechanisms: For reactions employing visible-light photoredox catalysis, detailed studies are needed to elucidate the single-electron transfer (SET) processes, identify the key radical intermediates, and understand the quenching cycles of the photocatalyst. acs.orgnih.govethz.chsigmaaldrich.comwikipedia.org

Exploration in Emerging Areas of Chemical Biology and Drug Discovery

The isatin scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antiviral, and enzyme inhibitory properties. nih.govmdpi.com The specific halogenation pattern of this compound makes it a particularly intriguing candidate for biological evaluation. Halogen atoms, especially fluorine, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity. nih.govnih.govresearchgate.net

Future research in this domain should focus on:

Screening for Biological Activity: Evaluating the compound and its future derivatives against a broad range of biological targets. Given the known activities of isatins, initial screens could focus on protein kinases, caspases, and viral proteases. nih.govacs.orgnih.gov

Development as Chemical Probes: Utilizing the unique properties of the compound to develop chemical probes for studying biological systems. For instance, its derivatives could be functionalized with reporter tags (e.g., fluorophores, biotin) to investigate protein-ligand interactions.

Anticancer Drug Discovery: Isatin derivatives are well-known for their potential as anticancer agents. nih.gov Future studies could explore the efficacy of this compound derivatives against various cancer cell lines and investigate their mechanism of action, such as the induction of apoptosis. acs.orgmdpi.com

Inhibitor Design: The isatin core is a known inhibitor of various enzymes. acs.orgbohrium.com The bromo and difluoro substituents can be exploited to achieve enhanced potency and selectivity for specific enzyme targets, such as monoamine oxidases or cyclin-dependent kinases. nih.govacs.org

Table 3: Potential Biological Targets for Screening

| Target Class | Specific Examples | Rationale Based on Isatin Scaffold |

|---|---|---|

| Protein Kinases | Cyclin-Dependent Kinases (CDKs), Tyrosine Kinases | Many isatin derivatives are known kinase inhibitors. mdpi.comnih.gov |

| Proteases | Caspases, Viral Proteases (e.g., SARS-CoV-2 3CLpro) | Isatins are effective inhibitors of cysteine proteases. nih.govnih.gov |

| Monoamine Oxidases (MAO) | MAO-A, MAO-B | Isatin is an endogenous inhibitor of MAO. acs.org |

| Other Enzymes | α-amylase, α-glucosidase, Acetylcholinesterase | Isatin derivatives have shown inhibitory activity against these enzymes. rsc.orgbohrium.com |

Integration of Computational and Experimental Approaches for Rational Compound Design

The synergy between computational modeling and experimental synthesis and testing is a cornerstone of modern chemical research and drug discovery. news-medical.netnih.govgenomecanada.ca A rational, iterative design cycle can significantly accelerate the development of new derivatives of this compound with desired properties.

A future-oriented research framework should integrate:

In Silico Screening: Using molecular docking to predict the binding modes and affinities of virtual libraries of derivatives against specific protein targets. nih.govnih.gov This can help prioritize which compounds to synthesize.

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models that correlate the structural features of the derivatives with their biological activity. nih.govnih.govnih.govaimspress.com These models can then be used to predict the activity of new, unsynthesized compounds.

ADMET Prediction: Employing computational tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives early in the design process. rsc.orgnih.govmu-varna.bg This helps to identify and eliminate compounds with unfavorable pharmacokinetic profiles.

Feedback Loop: Establishing a continuous feedback loop where the results of experimental testing are used to refine and improve the computational models, leading to more accurate predictions and a more efficient design process. news-medical.netmdpi.com

Table 4: Proposed Integrated Computational-Experimental Workflow

| Step | Computational Task | Experimental Task | Outcome |

|---|---|---|---|

| 1. Target Identification | Literature and bioinformatics analysis | N/A | Selection of a relevant biological target |

| 2. Hit Generation | Virtual screening/docking of a virtual library | Synthesis of a small, focused set of derivatives | Identification of initial "hit" compounds |

| 3. Lead Optimization | QSAR modeling, ADMET prediction, design of new analogs | Synthesis of optimized derivatives, In vitro activity assays | Generation of "lead" compounds with improved potency and properties |

| 4. Preclinical Evaluation | Advanced molecular dynamics simulations | In vivo testing of lead compounds | Selection of a preclinical candidate |

Q & A

Q. What are the optimal synthetic routes for 6-bromo-5,7-difluoroindoline-2,3-dione, and how do reaction conditions influence yield?

A common method involves cyclization of substituted precursors under acidic conditions. For example, heating N-(3-bromo-2-fluorophenyl)-2-(hydroxyimino)acetamide in concentrated sulfuric acid at 60–90°C for 3 hours achieves an 82% yield . Key factors include:

- Temperature control : Higher temperatures (e.g., 90°C) accelerate cyclization but may degrade sensitive intermediates.

- Acid choice : Sulfuric acid is preferred for its strong protonation capability, critical for intramolecular cyclization.

- Workup : Precipitation in ice-water ensures high-purity isolation.

Table 1 : Representative Synthesis Conditions

| Precursor | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-(3-Bromo-2-fluorophenyl) | H₂SO₄ | 60–90 | 3 | 82 |

Q. What structural features of this compound are critical for its biological activity?

The indoline-2,3-dione core is a pharmacophore with demonstrated antibacterial activity. Substituents at positions 5, 6, and 7 modulate potency:

- Bromine (C6) : Enhances lipophilicity and halogen bonding with target proteins .

- Fluorine (C5, C7) : Electron-withdrawing effects stabilize the carbonyl groups, improving metabolic stability .

- Planar structure : Facilitates π-π stacking in enzyme active sites (e.g., bacterial gyrase) .

Note : Structure-activity relationship (SAR) studies highlight the necessity of balancing electronic and steric effects for antimicrobial efficacy .

Q. How is the compound characterized post-synthesis?

Key techniques include:

- X-ray crystallography : Resolves crystal packing and confirms substituent positions. SHELXL and OLEX2 are widely used for refinement .

- NMR spectroscopy : NMR identifies fluorine environments, while NMR detects aromatic proton splitting patterns.

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., C₈H₂BrF₂NO₂, [M+H]⁺ = 289.92) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity and optimize synthesis?

Density Functional Theory (DFT) calculates:

- Transition states : Models cyclization barriers to identify rate-limiting steps .

- Electrostatic potential maps : Predicts regioselectivity in electrophilic substitution (e.g., bromination at C6) .

- Solvent effects : Simulates solvent interactions to optimize reaction media (e.g., polar aprotic vs. acidic) .

Case Study : DFT analysis of indoline-2,3-dione derivatives revealed that electron-deficient aromatic rings favor electrophilic bromination at C6 over C5 .

Q. What challenges arise in crystallographic refinement of halogenated indoline derivatives?

Halogen atoms (Br, F) introduce complexities:

- Disorder : Bromine’s large size can cause split positions, requiring TWIN/BASF commands in SHELXL .

- Anisotropic displacement : Fluorine’s high electronegativity distorts thermal ellipsoids, necessitating restrained refinement .

- Hydrogen bonding : Strong C=O···H-N interactions may require distance restraints in OLEX2 .

Table 2 : Crystallographic Parameters for a Related Compound

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| R-factor | 0.045 |

| Halogen positions | Br (C6), F (C5) |

Q. How can organocatalytic strategies functionalize this compound?

Organocatalysts (e.g., proline derivatives) enable asymmetric synthesis of chiral derivatives:

- Michael addition : Enantioselective addition to α,β-unsaturated esters yields spirocyclic indoline derivatives .

- Cascade reactions : Vinylogous Michael/cyclization casches diversify substituents while controlling stereochemistry .

Example : L-Proline catalyzes the addition of enals to indoline-2,3-diones, achieving >90% enantiomeric excess (ee) .

Q. What contradictions exist in reported antibacterial data for halogenated indoline-2,3-diones?

Discrepancies arise from:

- Test strains : Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) show varying susceptibility due to membrane permeability .

- Bioassay protocols : Broth microdilution (low agar) vs. disk diffusion (high agar) yield conflicting MIC values .

- Solubility : Poor aqueous solubility of brominated derivatives may underreport activity in vitro .

Resolution : Standardize assays using CLSI guidelines and include solubility enhancers (e.g., DMSO ≤1%) .

Q. How do substituents influence photophysical properties for imaging applications?

- Fluorine : Reduces spin-orbit coupling, enhancing fluorescence quantum yield .

- Bromine : Heavy atom effect promotes intersystem crossing, enabling phosphorescence .

- Conjugation : Extended π-systems (e.g., fused rings) redshift absorption/emission wavelengths .

Application : Bromo-fluoro derivatives serve as dual-mode (fluorescence/phosphorescence) probes for cellular imaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.